3-Chloro-4-(cyclopropylmethylamino)phenol
Description
3-Chloro-4-(cyclopropylmethylamino)phenol is a chemical compound characterized by the presence of a chloro group, a cyclopropylmethylamino group, and a phenolic hydroxyl group
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
3-chloro-4-(cyclopropylmethylamino)phenol |
InChI |
InChI=1S/C10H12ClNO/c11-9-5-8(13)3-4-10(9)12-6-7-1-2-7/h3-5,7,12-13H,1-2,6H2 |
InChI Key |
LFSNPZXVTOHXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=C(C=C2)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(cyclopropylmethylamino)phenol typically involves the following steps:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group, forming 4-nitrophenol.
Reduction: The nitro group is then reduced to an amino group, yielding 4-aminophenol.
Chlorination: The amino group is chlorinated to form 3-chloro-4-aminophenol.
Cyclopropylmethylamino Introduction: Finally, the amino group is reacted with cyclopropylmethylamine to produce 3-Chloro-4-(cyclopropylmethylamino)phenol.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(cyclopropylmethylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form an amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Quinones: Resulting from the oxidation of the phenolic hydroxyl group.
Amines: Formed by the reduction of the chloro group.
Substituted Amines: Resulting from substitution reactions involving the amino group.
Scientific Research Applications
3-Chloro-4-(cyclopropylmethylamino)phenol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-4-(cyclopropylmethylamino)phenol exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to enzymes and receptors. The cyclopropylmethylamino group can enhance the compound's lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
3-Chloro-4-(cyclopropylmethylamino)phenol is unique due to its combination of functional groups. Similar compounds include:
4-Chloro-3-methylaniline: Lacks the cyclopropylmethylamino group.
3-Chloro-4-aminophenol: Lacks the cyclopropylmethylamino group.
4-Chloro-3-(cyclopropylmethyl)phenol: Lacks the amino group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
